Acetamide, N-(2-chloro-4,6-difluorophenyl)-

CAS No.: 36556-57-7

Cat. No.: VC16241299

Molecular Formula: C8H6ClF2NO

Molecular Weight: 205.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36556-57-7 |

|---|---|

| Molecular Formula | C8H6ClF2NO |

| Molecular Weight | 205.59 g/mol |

| IUPAC Name | N-(2-chloro-4,6-difluorophenyl)acetamide |

| Standard InChI | InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) |

| Standard InChI Key | FNAZJXGKEVQSAD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)F)F |

Introduction

Chemical Identity

-

IUPAC Name: N-(2-chloro-4,6-difluorophenyl)acetamide

-

Molecular Formula: C8H6ClF2NO

-

Molecular Weight: 205.59 g/mol

-

CAS Number: 36556-57-7

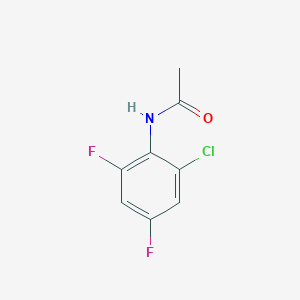

Structural Features:

The compound contains:

-

An acetamide functional group (-CONH-) attached to a phenyl ring.

-

Substituents on the phenyl ring include chlorine (Cl) and two fluorine (F) atoms at the 2-, 4-, and 6-positions, respectively.

Synthesis

The synthesis of Acetamide, N-(2-chloro-4,6-difluorophenyl)- involves multi-step reactions typically starting with halogenated aromatic precursors. Below is an outline of a general synthetic pathway:

-

Starting Material: A halogenated phenol derivative.

-

Reaction Steps:

-

Halogenation to introduce chlorine and fluorine substituents.

-

Amidation reaction using an acetic acid derivative to form the acetamide group.

-

-

Optimization:

-

Industrial methods may employ continuous flow reactors to improve yield and purity.

-

Catalysts such as acids or bases can be used to facilitate the reactions.

-

Pharmaceuticals

The compound's halogen substituents enhance its pharmacological potential by improving:

-

Bioavailability: Fluorine atoms contribute to better metabolic stability.

-

Receptor Binding Affinity: The electronic effects of chlorine and fluorine can enhance interactions with biological targets.

Agrochemicals

Halogenated compounds like this one are often used in pesticides or herbicides due to their stability and effectiveness in targeting specific organisms.

Comparative Analysis

To understand the unique features of Acetamide, N-(2-chloro-4,6-difluorophenyl)-, it is helpful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-bromo-4-fluorophenyl)acetamide | C9H8BrFNO | Bromine substitution affects reactivity |

| N-(3-fluorophenyl)acetamide | C8H8FNO | Lacks halogen diversity |

| 2-Chloro-N-(2-methylphenyl)acetamide | C10H12ClNO | Different substitution pattern |

The combination of chlorine and difluorine substituents in Acetamide, N-(2-chloro-4,6-difluorophenyl)- provides enhanced stability and potentially unique biological activities.

Research Insights

-

Pharmacodynamics:

-

The compound's halogenation pattern suggests potential for strong receptor binding due to increased lipophilicity and electronic effects.

-

Further studies are needed to elucidate its specific mechanisms of action.

-

-

Toxicity Studies:

-

Future Directions:

-

Structural modifications could optimize its therapeutic efficacy.

-

Applications in agrochemical formulations could be expanded through functional group diversification.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume